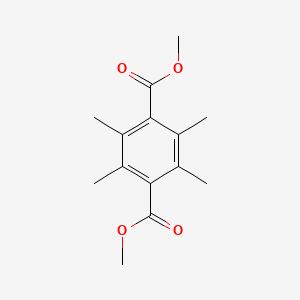
Dimethyl 2,3,5,6-tetramethylterephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3,5,6-tetramethylterephthalate is an organic compound used in various scientific research applications. It is known for its excellent thermal stability and versatility as a building block for designing advanced materials with diverse functionalities.
Vorbereitungsmethoden
Dimethyl 2,3,5,6-tetramethylterephthalate can be synthesized through the esterification of 2,3,5,6-tetramethylterephthalic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ester. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Dimethyl 2,3,5,6-tetramethylterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methyl groups on the aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3,5,6-tetramethylterephthalate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules.
Medicine: Research into drug delivery systems and pharmaceutical formulations often employs this compound.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and versatility.
Wirkmechanismus
The mechanism of action of Dimethyl 2,3,5,6-tetramethylterephthalate involves its interaction with molecular targets through esterification and substitution reactions. These interactions can modify the properties of the target molecules, leading to desired effects in various applications. The specific pathways involved depend on the context of its use, such as in drug delivery or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2,3,5,6-tetramethylterephthalate can be compared with other similar compounds, such as:
Dimethyl terephthalate: Both compounds are esters of terephthalic acid, but this compound has additional methyl groups, providing different chemical properties and reactivity.
Dimethyl isophthalate: Another ester of a phthalic acid derivative, but with a different arrangement of functional groups, leading to distinct applications and reactivity.
Dimethyl phthalate: Similar in structure but lacks the additional methyl groups, resulting in different physical and chemical properties.
This compound stands out due to its unique combination of thermal stability and versatility, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
dimethyl 2,3,5,6-tetramethylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLSBBIBVBSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)OC)C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)
![N-(4-chlorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2749840.png)
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2749846.png)
![2-cyano-N-(2-ethylphenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B2749848.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749849.png)

![3,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2749851.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)
![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)


